![molecular formula C18H17F3N2O4S B2675282 3-(morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide CAS No. 562064-91-9](/img/structure/B2675282.png)
3-(morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned contains several functional groups, including a morpholinosulfonyl group, a trifluoromethyl group, and a phenyl group . Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent .
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethyl groups . For example, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridine, can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis
Trifluoromethyl phenyl sulfone can act as a trifluoromethyl radical precursor . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in trifluoromethylpyridine (TFMP) and its intermediates are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
- Targeting Protein Kinases : This compound has been investigated as a potential inhibitor of protein kinases involved in cell signaling pathways. Researchers explore its efficacy against specific kinases implicated in diseases like cancer, neurodegenerative disorders, and inflammation .
- Anticancer Agents : The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive scaffold for designing novel anticancer agents. Scientists study its impact on tumor cell growth and apoptosis .
- Visible-Light-Promoted S-Trifluoromethylation : The compound can form electron donor–acceptor complexes with arylthiolate anions. Under visible light irradiation, it undergoes an intra-molecular single electron transfer (SET) reaction, enabling S-trifluoromethylation of thiophenols. This property is valuable in synthetic chemistry .
- High-Refractive-Index Polymers : Researchers have incorporated the trifluoromethyl phenyl moiety into sulfur-rich polyimides. These polymers exhibit high refractive indices, making them suitable for optical applications like waveguides, lenses, and coatings .
- Pesticide Development : The compound’s unique structure may contribute to its bioactivity. Studies explore its potential as a pesticide or herbicide by assessing its effects on pests, weeds, and plant growth .
- Chromatography and Mass Spectrometry : Researchers use derivatives of this compound as measuring apparatus in chromatography and sample manipulation during mass spectrometry. Its trifluoromethyl group aids in separation and detection of analytes .
- Fluorescent Probes : The morpholino and trifluoromethyl groups influence the compound’s photophysical properties. Scientists investigate its use as a fluorescent probe for studying cellular processes and protein interactions .
Medicinal Chemistry and Drug Development
Photoredox Catalysis
Materials Science
Agrochemicals
Analytical Chemistry
Photophysics and Photochemistry
Mechanism of Action
The mechanism of action of such compounds often depends on their specific applications. For example, in the agrochemical and pharmaceutical industries, the biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Future Directions
properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4S/c19-18(20,21)14-4-2-5-15(12-14)22-17(24)13-3-1-6-16(11-13)28(25,26)23-7-9-27-10-8-23/h1-6,11-12H,7-10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJPSXXRCOLFSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.